3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Overview
Description
1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,5]diazocin ring system
Preparation Methods
The synthesis of 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include cyclization reactions, nucleophilic substitutions, and other organic transformations under controlled conditions. Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions for these reactions would vary, but they generally aim to modify the compound’s structure to achieve desired properties or intermediates. Major products from these reactions would depend on the specific transformations applied.
Scientific Research Applications
1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- include other diazocin derivatives and compounds with similar ring structures. These compounds may share some properties but differ in their specific functional groups, leading to unique chemical and biological activities. Examples include various dichloroaniline derivatives .
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
11-(4-chlorobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-4-13(5-7-15)18(23)20-9-12-8-14(11-20)16-2-1-3-17(22)21(16)10-12/h1-7,12,14H,8-11H2 |
InChI Key |
AXGNYHMYSWJJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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